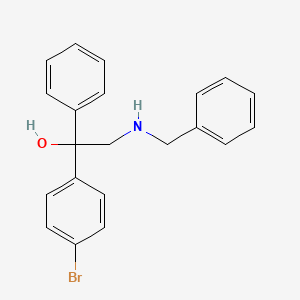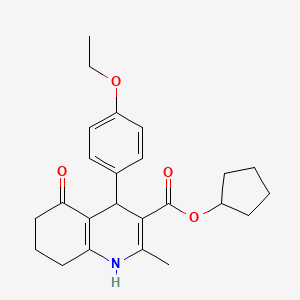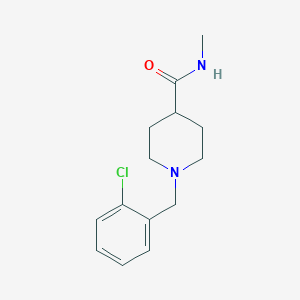
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol, also known as BPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. BPEB is a chiral compound that belongs to the class of β-phenylethanolamines and has a molecular weight of 398.3 g/mol.
作用機序
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol exerts its pharmacological effects by binding to the dopamine D3 receptor and activating downstream signaling pathways. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward processing and addiction. 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has been shown to have high affinity and selectivity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Biochemical and Physiological Effects:
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has been shown to have several biochemical and physiological effects, including the modulation of dopamine release in the brain, the regulation of locomotor activity, and the induction of reward-related behaviors. 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential therapeutic applications in the treatment of anxiety and depression.
実験室実験の利点と制限
One of the advantages of using 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol in laboratory experiments is its high selectivity and affinity for the dopamine D3 receptor, which allows for precise modulation of this receptor's activity. However, one of the limitations of using 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol is its low solubility in water, which can make it difficult to administer in animal studies. Additionally, 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol's pharmacokinetic properties, such as its half-life and metabolism, are not well understood, which can limit its potential applications in drug discovery.
将来の方向性
There are several future directions for research on 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol, including the development of novel drugs that target the dopamine D3 receptor based on its structure and pharmacological properties. Additionally, further studies are needed to elucidate the pharmacokinetic properties of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol, which can inform its potential therapeutic applications. Finally, studies are needed to investigate the role of the dopamine D3 receptor in various neuropsychiatric disorders, such as addiction and schizophrenia, and the potential of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol as a therapeutic agent for these disorders.
合成法
The synthesis of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol can be achieved through several methods, including the reduction of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanone using sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanone using Raney Nickel catalyst and hydrogen gas. The yield of 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol obtained through these methods ranges from 50-80%.
科学的研究の応用
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has been extensively studied for its potential applications in various research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has been shown to be a potent and selective agonist of the dopamine D3 receptor, which is implicated in several neuropsychiatric disorders, such as schizophrenia and drug addiction. 2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol has also been studied for its potential applications in drug discovery, as it can serve as a lead compound for the development of novel drugs that target the dopamine D3 receptor.
特性
IUPAC Name |
2-(benzylamino)-1-(4-bromophenyl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO/c22-20-13-11-19(12-14-20)21(24,18-9-5-2-6-10-18)16-23-15-17-7-3-1-4-8-17/h1-14,23-24H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZOMQARKCSJRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)(C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)-1-(4-bromophenyl)-1-phenylethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5125490.png)
![[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B5125493.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B5125494.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-isopropylurea](/img/structure/B5125497.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)




![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)

